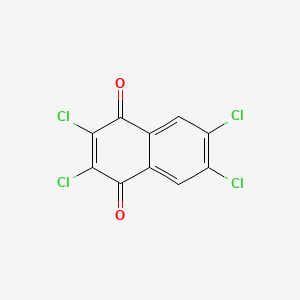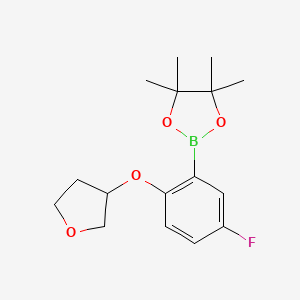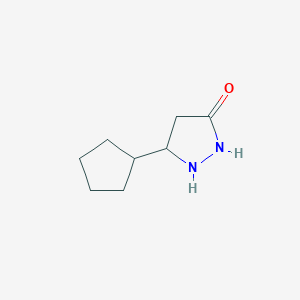![molecular formula C10H9Cl2NO3 B13997326 Methyl 2-[(2,2-dichloroacetyl)amino]benzoate CAS No. 78987-53-8](/img/structure/B13997326.png)
Methyl 2-[(2,2-dichloroacetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(2,2-dichloroacetyl)amino]benzoate is an organic compound with the molecular formula C10H9Cl2NO3. It is known for its unique chemical structure, which includes a dichloroacetyl group attached to an amino benzoate moiety. This compound is used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,2-dichloroacetyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with dichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity of dichloroacetyl chloride and ensure a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
化学反応の分析
Types of Reactions
Methyl 2-[(2,2-dichloroacetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloroacetyl group to a simpler acetyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloroacetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce simpler acetyl derivatives.
科学的研究の応用
Methyl 2-[(2,2-dichloroacetyl)amino]benzoate is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-[(2,2-dichloroacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroacetyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Methyl 2-[(2,2-dichloroacetyl)amino]benzoate can be compared with similar compounds such as:
Methyl 2-aminobenzoate: Lacks the dichloroacetyl group, resulting in different reactivity and biological activity.
Methyl 2-[(2-chloroacetyl)amino]benzoate: Contains a mono-chloroacetyl group, which affects its chemical and biological properties.
Methyl 2-[(acetyl)amino]benzoate: The absence of chlorine atoms leads to distinct reactivity and applications.
The uniqueness of this compound lies in its dichloroacetyl group, which imparts specific chemical reactivity and biological activity that are not observed in its analogs.
特性
CAS番号 |
78987-53-8 |
|---|---|
分子式 |
C10H9Cl2NO3 |
分子量 |
262.09 g/mol |
IUPAC名 |
methyl 2-[(2,2-dichloroacetyl)amino]benzoate |
InChI |
InChI=1S/C10H9Cl2NO3/c1-16-10(15)6-4-2-3-5-7(6)13-9(14)8(11)12/h2-5,8H,1H3,(H,13,14) |
InChIキー |
FQTDUIHZSPAZGM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


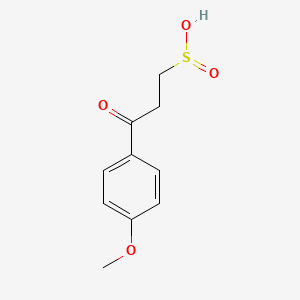


![N'-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide](/img/structure/B13997285.png)

![4-[1,3-Bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B13997300.png)
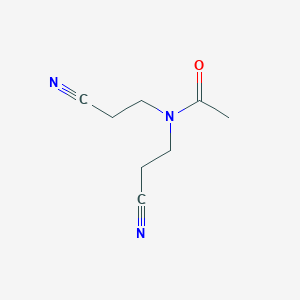
![(4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one](/img/structure/B13997313.png)


